molecular formula C16H13NO3 B8614853 Benzyl 4-hydroxy-1H-indole-1-carboxylate CAS No. 75201-79-5

Benzyl 4-hydroxy-1H-indole-1-carboxylate

Cat. No.: B8614853
CAS No.: 75201-79-5
M. Wt: 267.28 g/mol
InChI Key: HDCDVKFQYKJZFG-UHFFFAOYSA-N
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Description

Benzyl 4-hydroxy-1H-indole-1-carboxylate is an indole derivative featuring a benzyl ester group at the 1-position and a hydroxyl group at the 4-position of the indole ring. Indole derivatives are widely studied for their biological activities, including antitumor, antimicrobial, and antiviral properties . The hydroxyl and ester substituents on the indole core influence its chemical reactivity, solubility, and interactions with biological targets.

Properties

CAS No.

75201-79-5

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

benzyl 4-hydroxyindole-1-carboxylate

InChI

InChI=1S/C16H13NO3/c18-15-8-4-7-14-13(15)9-10-17(14)16(19)20-11-12-5-2-1-3-6-12/h1-10,18H,11H2

InChI Key

HDCDVKFQYKJZFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)N2C=CC3=C2C=CC=C3O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Benzyl 4-hydroxy-1H-indole-1-carboxylate with key analogs in terms of structure , physical/chemical properties , synthetic pathways , and biological/toxicological profiles .

Structural Analogues

a. Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate (CAS 27737-55-9)
  • Structure : Benzyloxy group at 4-position, ethyl ester at 2-position.
  • Key Differences: The substitution pattern (hydroxyl vs. The ester group at the 2-position (vs. 1-position in the target compound) may affect steric interactions in biological systems .
b. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate
  • Structure : Benzyloxy at 4-position, methoxy at 7-position, methyl group at 1-position.
  • The 1-methyl group blocks the N-H site, reducing hydrogen-bond donor capacity .
c. 5-Benzyloxy-1H-indole-2-carboxylic acid
  • Structure : Benzyloxy at 5-position, carboxylic acid at 2-position.
  • Key Differences : The free carboxylic acid group enhances water solubility but may reduce bioavailability compared to ester derivatives. Substitution at the 5-position (vs. 4-position) could modulate binding to enzymatic targets .

Physical and Chemical Properties

Property This compound (Predicted) Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate Benzyl Phenyl Acetate
Molecular Weight ~283.3 g/mol 295.3 g/mol 226.27 g/mol
Boiling Point N/A N/A 317–319°C
Solubility (Polar Solvents) Moderate (hydroxyl group) Low (ester dominance) 33% in 90% ethanol
Refractive Index N/A N/A 1.553–1.558

Crystallographic and Stability Data

  • Methyl 4-(5-methoxy-1H-indol-3-yl)benzoate : Dihedral angle of 22.5° between benzene and indole rings, stabilized by N–H⋯O and C–H⋯O interactions .
  • Target Compound : The 4-hydroxy group may promote stronger intermolecular hydrogen bonds, enhancing crystallinity compared to methoxy or benzyloxy analogs .

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